Evidence 1: Halogen Substitution Pattern and Lipophilicity Differential for Optimized Pharmacophore Design
The differentiation of 4-Chloro-2,5-difluorobenzaldehyde from its non-chlorinated analog, 2,5-Difluorobenzaldehyde (CAS 2646-90-4), is primarily driven by the presence of the chlorine atom at the 4-position. This substitution significantly alters the compound's lipophilicity. The XLogP3 value for 4-Chloro-2,5-difluorobenzaldehyde is 2.2 [1]. In contrast, the predicted LogP for the comparator, 2,5-Difluorobenzaldehyde, is substantially lower, reported as 1.55 [2]. This increase in lipophilicity of +0.65 Log units is crucial for medicinal chemistry applications where the compound is used to construct quinuclidine amides targeting the alpha-7 nicotinic acetylcholine receptor . The higher LogP value of the target compound directly contributes to improved membrane permeability and the overall drug-likeness of the final molecule, a parameter that cannot be replicated with the less lipophilic comparator.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2,5-Difluorobenzaldehyde (CAS 2646-90-4): 1.55 |
| Quantified Difference | Δ +0.65 Log units |
| Conditions | Predicted values from PubChem and other computational databases |
Why This Matters
This difference in LogP is not incremental; it represents a functional shift in the molecule's ability to cross biological membranes, making 4-Chloro-2,5-difluorobenzaldehyde the essential precursor for achieving the desired pharmacokinetic profile in the target alpha-7 agonists.
- [1] PubChem. 4-Chloro-2,5-difluorobenzaldehyde. Computed Properties: XLogP3. View Source
- [2] Molbase. 2,5-Difluorobenzaldehyde. Property Data: LogP. View Source
